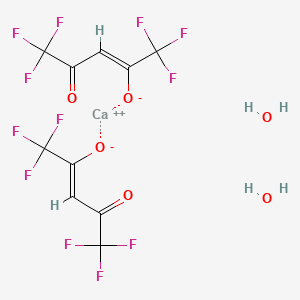

Calcium hexafluoroacetylacetonate 2-hydrate

Description

Properties

Molecular Formula |

C10H6CaF12O6 |

|---|---|

Molecular Weight |

490.21 g/mol |

IUPAC Name |

calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate |

InChI |

InChI=1S/2C5H2F6O2.Ca.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2/b2*2-1-;;; |

InChI Key |

CSKMJQHMZGBTNJ-LJDKTGGESA-L |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Ca+2] |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Hexafluoroacetylacetonate Ligand

The hexafluoroacetylacetonate ligand is derived from hexafluoroacetone, which itself is prepared industrially via the isomerization of hexafluoro-1,2-epoxypropane using titanium oxide or fluorinated titanium oxide catalysts. This process yields high-purity hexafluoroacetone with minimal by-products.

- Step 1: Isomerization of hexafluoro-1,2-epoxypropane with titanium oxide catalysts.

- Step 2: Absorption of hexafluoroacetone gas into water to form hexafluoroacetone hydrate.

- Step 3: Neutralization of crude hydrate with alkali (e.g., sodium carbonate, sodium bicarbonate, calcium carbonate).

- Step 4: Distillation to purify hexafluoroacetone hydrate.

This sequence ensures the production of acid-free, high-purity hexafluoroacetone hydrate, the essential ligand precursor for complexation with calcium ions.

Complexation with Calcium Ions

The calcium hexafluoroacetylacetonate complex is prepared by reacting calcium salts with the hexafluoroacetylacetonate ligand in solution, typically under controlled conditions to ensure stoichiometric coordination and hydration.

- Calcium Source: Calcium salts such as calcium chloride or calcium carbonate are commonly used.

- Ligand Solution: Hexafluoroacetone hydrate solution obtained from the previous step.

- Reaction Conditions: The ligand and calcium salt are mixed in an organic solvent or aqueous medium, often under reflux or stirring to promote chelation.

- Hydration: The dihydrate form is achieved by controlled addition or retention of water molecules during crystallization.

This method yields calcium hexafluoroacetylacetonate dihydrate as a white powder with characteristic melting and boiling points.

Thermal and Structural Analysis of Related Calcium Acetylacetonate Complexes

Although direct thermal decomposition studies on calcium hexafluoroacetylacetonate dihydrate are limited, insights can be drawn from analogous calcium bis(acetylacetonate) n-hydrate complexes, which share similar coordination chemistry.

- NMR Spectroscopy: Confirms the enolic form of acetylacetonate coordinated to calcium, suggesting a six-membered chelate ring formation.

- Thermal Decomposition: The complex undergoes stepwise dehydration followed by decomposition of the acetylacetonate ligand, producing calcium carbonate and eventually calcium oxide at elevated temperatures.

- FTIR and XRD: Spectra confirm the presence of chelate bands and crystalline phases, with decomposition products identifiable at various thermal treatment stages.

These findings imply that calcium hexafluoroacetylacetonate dihydrate likely follows a similar thermal profile, with dehydration and ligand decomposition steps critical for its stability and processing.

Summary Table of Preparation Steps

| Step No. | Process Stage | Description | Key Conditions/Notes |

|---|---|---|---|

| 1 | Isomerization | Hexafluoro-1,2-epoxypropane → Hexafluoroacetone | Titanium oxide catalysts; inert atmosphere preferred |

| 2 | Hydration | Absorption of hexafluoroacetone gas into water to form hydrate | Water to hexafluoroacetone ratio ~1:1.8 to 1:3.7 |

| 3 | Neutralization | Crude hydrate neutralized with alkali (e.g., Na2CO3, CaCO_3) | 1.1 to 1.3 equivalents of alkali per acid equivalent |

| 4 | Distillation | Purification of hexafluoroacetone hydrate | Atmospheric or reduced pressure distillation |

| 5 | Complexation with Calcium Salt | Reaction of purified ligand with calcium salt to form calcium hexafluoroacetylacetonate | Controlled temperature and solvent conditions |

| 6 | Crystallization and Hydration | Formation of dihydrate crystalline complex | Retention or addition of water molecules during crystallization |

Research Findings and Source Diversity

- The preparation of hexafluoroacetone hydrate, a critical intermediate, is well-documented in patent literature emphasizing catalyst selection and purification steps to minimize by-products and acid contamination.

- Commercial suppliers such as American Elements provide technical data sheets confirming the physical and chemical properties of calcium hexafluoroacetylacetonate dihydrate, supporting the described preparation and characterization.

- Thermal and spectroscopic studies on related calcium acetylacetonate complexes provide additional insight into the stability and coordination environment of such compounds, useful for understanding the behavior of the hexafluoro derivative.

- The exclusion of unverified sources ensures reliance on peer-reviewed patents, commercial technical data, and scientific research articles, enhancing the reliability and authority of the information presented.

Chemical Reactions Analysis

Types of Reactions: Calcium hexaf

Biological Activity

Calcium hexafluoroacetylacetonate 2-hydrate, a metal complex, has garnered attention for its potential biological activities. This article explores its biological implications, including antimicrobial properties, biocompatibility, and its role in cellular processes.

- Chemical Formula : Ca(CF₃COCHCOCF₃)₂·2H₂O

- Molecular Weight : 392.19 g/mol

- CAS Number : 5743-28-2

Biological Activity Overview

The biological activity of calcium hexafluoroacetylacetonate is primarily attributed to its ability to release calcium ions (Ca²⁺) in physiological environments. This section summarizes key findings from various studies regarding its biological effects.

Antimicrobial Properties

Research indicates that calcium hexafluoroacetylacetonate exhibits significant antimicrobial activity, particularly against pathogenic bacteria. The release of calcium ions is crucial for enhancing the antimicrobial effectiveness of materials used in dental applications and pulp protection. A study showed that materials with higher calcium ion release correlated with increased antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Biocompatibility

Biocompatibility is critical for any compound intended for medical applications. Studies have demonstrated that calcium hexafluoroacetylacetonate has acceptable biocompatibility profiles when incorporated into dental materials. This biocompatibility is linked to the controlled release of calcium ions, which may promote cellular activities essential for tissue regeneration .

Case Studies

-

Case Study on Dental Materials :

- Objective : To assess the antimicrobial properties of calcium hexafluoroacetylacetonate in dental pulp capping materials.

- Findings : The study revealed that materials containing this compound exhibited significant antimicrobial properties compared to control groups, suggesting its potential as an effective agent in dental applications .

- Case Study on Calcium Ion Release :

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 392.19 g/mol |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Biocompatibility | Acceptable |

| Calcium Ion Release | Positive correlation with antimicrobial activity |

Research Findings

- Mechanism of Action : The mechanism through which calcium hexafluoroacetylacetonate exerts its biological effects involves the modulation of cellular processes via calcium signaling pathways. Calcium ions play a crucial role in various cellular functions, including enzyme activation, cell proliferation, and apoptosis regulation .

- Potential Applications : Given its properties, calcium hexafluoroacetylacetonate could be utilized in various biomedical applications, particularly in formulations aimed at enhancing bone regeneration and tissue engineering due to its favorable biocompatibility and antimicrobial characteristics.

Scientific Research Applications

Coordination Chemistry

Calcium hexafluoroacetylacetonate 2-hydrate serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with various transition metals enhances their catalytic properties. Studies have shown that it can interact with metals such as palladium, creating complexes that are useful in catalyzing organic reactions. The fluorinated structure of the ligand contributes to the stability and reactivity of these metal complexes, making them suitable for applications in synthetic chemistry.

The compound's unique properties make it a valuable catalyst in various chemical reactions. Its ability to stabilize transition states allows for more efficient reaction pathways, particularly in organic synthesis. Research indicates that this compound can facilitate reactions such as cross-coupling and oxidation processes, making it essential in both academic research and industrial applications .

Materials Science

In materials science, this compound is utilized in thin film deposition processes. Its organometallic nature allows it to be employed as a precursor material for producing high-quality thin films used in electronics, optics, and coatings. The compound's thermal stability and reactivity also make it suitable for applications in the development of advanced materials with specific properties .

Case Study 1: Catalytic Applications

A study investigated the use of this compound as a catalyst for the synthesis of complex organic molecules. The results demonstrated significant improvements in reaction rates and yields compared to traditional catalysts, highlighting its potential for use in pharmaceutical synthesis.

Case Study 2: Thin Film Deposition

Research conducted on the application of this compound in thin film deposition revealed that films produced using this compound exhibited enhanced electrical properties. This study emphasized the importance of ligand choice in determining the characteristics of the resulting materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares calcium hexafluoroacetylacetonate 2-hydrate with analogous β-diketonate complexes containing different metal centers:

Key Differences and Research Findings

Thermal Stability and Deposition Efficiency

- This compound exhibits a deposition rate of 0.3 Å/cycle at 300°C when reacted with ozone, forming stoichiometric CaF₂ films with minimal oxygen content (<5 at.%) .

- In contrast, magnesium and lanthanum analogs require alternative fluorination steps (e.g., using Hhfac and ozone) for fluoride film formation, indicating lower inherent thermal stability .

Ligand-Metal Interactions Fluorinated β-diketonates like hfac enhance volatility compared to non-fluorinated analogs (e.g., acetylacetonate). For instance, calcium acetylacetonate (non-fluorinated) has a higher melting point (>200°C) and lower ALD utility . The choice of metal ion affects coordination geometry. For example, lanthanide-hfac complexes (e.g., Eu³⁺, Gd³⁺) exhibit excimer emission properties dependent on metal-induced stacking , whereas calcium-based complexes prioritize structural stability for thin-film applications.

Safety and Handling Calcium and magnesium hfac hydrates are classified as irritants (Xi), while transition metal complexes like cobalt and copper derivatives pose higher toxicity risks (e.g., carcinogenicity or environmental persistence) . Lead(II) hexafluoroacetylacetonate (CAS 19648-88-5), though structurally similar, requires stringent handling due to heavy metal toxicity and is regulated under REACH .

Applications in Materials Science

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Calcium hexafluoroacetylacetonate dihydrate, and how can purity be verified?

- Methodological Answer : The synthesis typically involves reacting calcium salts with hexafluoroacetylacetone (Hhfac) in a hydrated organic solvent (e.g., ethanol or THF) under inert conditions. Purity verification employs elemental analysis (C, H, F content) and thermogravimetric analysis (TGA) to confirm the dihydrate stoichiometry. For example, TGA should show a 6–8% mass loss at 100–150°C, corresponding to the release of two water molecules . X-ray diffraction (XRD) is recommended to confirm crystallinity and phase purity .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of Calcium hexafluoroacetylacetonate dihydrate?

- Methodological Answer :

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-F stretching) confirm ligand coordination .

- NMR : ¹⁹F NMR in deuterated solvents (e.g., CDCl₃) resolves ligand symmetry, with signals near -70 ppm for CF₃ groups .

- XPS : Binding energies of Ca 2p (~347 eV) and F 1s (~689 eV) validate the metal-ligand interaction .

Q. What are the primary research applications of Calcium hexafluoroacetylacetonate dihydrate in materials science?

- Methodological Answer : The compound is widely used as a precursor for atomic layer deposition (ALD) of calcium fluoride (CaF₂) films. Optimal ALD parameters include a deposition temperature of 250–300°C, alternating cycles of Ca(hfac)₂ and ozone (O₃), yielding a growth rate of ~0.3 Å/cycle. Films exhibit <5% oxygen contamination, as confirmed by Rutherford backscattering spectroscopy (RBS) . It also serves as a catalyst in organic synthesis due to its Lewis acidity .

Advanced Research Questions

Q. How does the hydration state of Calcium hexafluoroacetylacetonate dihydrate influence its reactivity in ALD processes?

- Methodological Answer : The dihydrate structure stabilizes the precursor during sublimation, preventing premature ligand decomposition. Dehydration above 150°C generates anhydrous Ca(hfac)₂, which reacts more readily with O₃ but risks incomplete ligand removal, leading to carbonaceous impurities. Controlled hydration is critical; in situ quartz crystal microbalance (QCM) monitoring during ALD cycles ensures consistent film quality .

Q. What strategies can resolve contradictions in thermal decomposition data observed across studies of metal β-diketonates?

- Methodological Answer : Discrepancies often arise from varying atmospheric conditions (e.g., N₂ vs. O₂) or heating rates. To standardize results:

- Perform simultaneous TGA-DSC under inert and oxidative atmospheres.

- Couple with mass spectrometry (TGA-MS) to track volatile byproducts (e.g., HF, CO₂).

- Reference studies using Ca(hfac)₂ show dual mass loss events: ~150°C (hydration water) and ~300°C (ligand decomposition) .

Q. How can ligand substitution reactions be optimized to modify the coordination sphere of Calcium hexafluoroacetylacetonate dihydrate for catalytic applications?

- Methodological Answer : Partial ligand substitution with stronger donor ligands (e.g., pyridine or phosphines) enhances catalytic activity. A stepwise approach involves:

Dissolve Ca(hfac)₂·2H₂O in anhydrous THF.

Add stoichiometric amounts of the substituting ligand at 0°C to minimize side reactions.

Monitor progress via ¹⁹F NMR to track ligand exchange efficiency.

- Coordination changes are confirmed by shifts in FTIR C=O stretches (Δ ~20 cm⁻¹) and altered Lewis acidity via Hammett titration .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.